CZC-54252 hydrochloride

LRRK2 inhibition Parkinson's disease kinase assay

CZC-54252 hydrochloride is a highly potent LRRK2 inhibitor (WT IC50=1.28nM; G2019S IC50=1.85nM) that fully rescues G2019S-induced neuronal defects at 1.6nM (EC50 ~1nM). Its 4-fold greater neuroprotective potency than analogs like CZC-25146, combined with a clean kinase selectivity profile (10 off-targets, none genotoxic/hematotoxic), ensures precise target engagement. Ideal for Parkinson's disease research, this compound reduces reagent consumption and off-target risks in long-term neuronal culture assays.

Molecular Formula C22H26Cl2N6O4S
Molecular Weight 541.4 g/mol
Cat. No. B2540058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZC-54252 hydrochloride
Molecular FormulaC22H26Cl2N6O4S
Molecular Weight541.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl
InChIInChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
InChIKeyKWCBHUPLQMUKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CZC-54252 Hydrochloride: A Potent, Metabolically Stable LRRK2 Inhibitor for Parkinson's Disease Research


CZC-54252 hydrochloride is a small-molecule kinase inhibitor that selectively targets leucine-rich repeat kinase 2 (LRRK2), an enzyme genetically linked to both familial and sporadic Parkinson's disease [1]. As a 4-chlorodiaminopyrimidine derivative, it exhibits single-digit nanomolar inhibitory potency against both wild-type LRRK2 (IC50 = 1.28 nM) and the disease-relevant G2019S mutant (IC50 = 1.85 nM) in cell-free TR-FRET assays [1]. The compound is characterized as metabolically stable and demonstrates neuroprotective activity by attenuating mutant LRRK2-induced neuronal injury in primary human cortical neurons . Its chemical structure (C22H26Cl2N6O4S, MW = 541.45 g/mol) features a sulfonamide moiety and a morpholine ring system that confer favorable physicochemical properties for in vitro research applications [1].

Why CZC-54252 Hydrochloride Cannot Be Simply Substituted with Other LRRK2 Inhibitors


LRRK2 inhibitors exhibit substantial variability in potency, selectivity, and neuroprotective efficacy that precludes straightforward substitution. CZC-54252 hydrochloride demonstrates significantly higher inhibitory potency (WT LRRK2 IC50 = 1.28 nM; G2019S IC50 = 1.85 nM) compared to structurally related analogs such as CZC-25146 (WT IC50 = 4.76 nM; G2019S IC50 = 6.87 nM) and LRRK2-IN-1 (WT IC50 = 13 nM; G2019S IC50 = 6 nM) [1]. More importantly, these differences translate to functional divergence in cellular models: CZC-54252 fully reverses G2019S LRRK2-induced neuronal injury at concentrations as low as 1.6 nM (EC50 ~1 nM), whereas CZC-25146 requires ~4 nM to achieve comparable rescue (EC50 ~4 nM) [2]. Additionally, CZC-54252 exhibits a cleaner kinase selectivity profile, potently inhibiting only 10 off-target kinases versus 5 for CZC-25146, but with no predicted genotoxicity or hematopoietic toxicity liabilities [2]. These quantitative disparities underscore that generic LRRK2 inhibitor substitution cannot guarantee equivalent experimental outcomes, particularly in neuroprotection studies requiring precise target engagement at low nanomolar concentrations.

CZC-54252 Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Superior Inhibitory Potency Against Wild-Type and G2019S Mutant LRRK2 Versus CZC-25146 and LRRK2-IN-1

CZC-54252 hydrochloride exhibits approximately 3.7-fold higher potency against wild-type LRRK2 and 3.7-fold higher potency against G2019S mutant LRRK2 compared to its closest structural analog CZC-25146. Against LRRK2-IN-1, CZC-54252 shows 10.2-fold higher potency for wild-type and 3.2-fold higher potency for G2019S mutant [1][2].

LRRK2 inhibition Parkinson's disease kinase assay

Enhanced Neuroprotective Efficacy in Primary Human Neurons Compared to CZC-25146

In primary human cortical neurons expressing the G2019S LRRK2 mutant, CZC-54252 hydrochloride attenuates neuronal injury with an EC50 of ~1 nM and fully reverses neurite defects to wild-type levels at a concentration of 1.6 nM. In contrast, CZC-25146 requires an EC50 of ~4 nM and a concentration of 8 nM to achieve full rescue [1][2].

neuroprotection Parkinson's disease primary neurons

Kinase Selectivity Profile: Potent Inhibition Limited to 10 Off-Target Kinases with No Predicted Toxicity

Quantitative chemical proteomics using Kinobeads against a panel of 185 kinases revealed that CZC-54252 hydrochloride potently inhibits binding of only 10 human or mouse kinases (excluding LRRK2) across a tested concentration range of 10 nM to 2 μM [1]. In comparison, the related analog CZC-25146 was reported to inhibit five additional kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2C) with high potency [2]. Critically, none of the kinases inhibited by CZC-54252 have been classified as predictors of genotoxicity or hematopoietic toxicity [1].

kinase selectivity chemical proteomics off-target profiling

Cytotoxicity Window: No Overt Toxicity in Primary Human Neurons at Concentrations Up to 1 μM

In primary human cortical neurons treated for up to seven days, CZC-54252 hydrochloride exhibited no overt cytotoxicity at concentrations up to 1 μM, as assessed by AlamarBlue viability assay [1]. This contrasts with CZC-25146, which showed cytotoxicity at concentrations of 5 μM and above [2]. The ≥625-fold separation between the neuroprotective EC50 (~1 nM) and the lowest observed cytotoxic concentration (≥1 μM) provides a wide experimental window.

cytotoxicity neuron viability therapeutic window

High DMSO Solubility Supports Flexible In Vitro Dosing and Stock Preparation

CZC-54252 hydrochloride demonstrates high solubility in DMSO, with reported values up to 100 mg/mL (approximately 184.7 mM) . This solubility enables convenient preparation of concentrated stock solutions for in vitro experiments. In contrast, CZC-25146 is reported to have lower DMSO solubility (typically ≤50 mg/mL) [1], which may limit maximum achievable concentrations in certain assay formats.

solubility DMSO in vitro dosing

CZC-54252 Hydrochloride: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Primary Human Neuron-Based Parkinson's Disease Modeling Requiring Sub-Nanomolar Neuroprotection

For studies using primary human cortical neurons expressing the G2019S LRRK2 mutant, CZC-54252 hydrochloride provides neuroprotection with an EC50 of ~1 nM and achieves full rescue of neurite defects at 1.6 nM [1]. This 4-fold higher potency compared to CZC-25146 (EC50 ~4 nM) translates to reduced compound consumption and lower risk of off-target effects. The compound's established cytotoxicity window (no toxicity up to 1 μM) supports long-term neuronal culture experiments lasting up to seven days [2].

LRRK2 Kinase Activity Assays Demanding High Potency with Minimal Reagent Usage

In TR-FRET kinase assays, CZC-54252 hydrochloride inhibits recombinant human wild-type LRRK2 with an IC50 of 1.28 nM and G2019S mutant with an IC50 of 1.85 nM [1]. This single-digit nanomolar potency enables reliable target engagement at low compound concentrations, reducing per-assay reagent costs. Researchers seeking the most potent LRRK2 inhibitor in the pyrimidine class should prioritize CZC-54252 over CZC-25146 (3.7-fold less potent) or LRRK2-IN-1 (up to 10.2-fold less potent) [2].

Kinase Selectivity Profiling Experiments Requiring Well-Characterized Off-Target Profile

CZC-54252 hydrochloride has been comprehensively profiled against 185 kinases using quantitative chemical proteomics (Kinobeads), with data documenting that it potently inhibits only 10 off-target kinases in the 10 nM–2 μM range [1]. Critically, none of these off-targets are classified as predictors of genotoxicity or hematopoietic toxicity [1]. This well-characterized selectivity profile makes CZC-54252 preferable for experiments where off-target kinase inhibition could confound phenotypic readouts.

High-Concentration In Vitro Dosing Studies Requiring Excellent DMSO Solubility

For in vitro assays requiring high compound concentrations or minimal DMSO vehicle volume, CZC-54252 hydrochloride's DMSO solubility of 100 mg/mL (184.7 mM) offers a practical advantage over alternatives like CZC-25146 (≤50 mg/mL) [1][2]. This higher solubility supports preparation of concentrated stock solutions, reducing DMSO carryover into sensitive cellular assays and enabling more accurate dose-response curve generation across wider concentration ranges.

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